3,5-Dibromo-4-fluoropyridin-2-amine
Overview
Description
3,5-Dibromo-4-fluoropyridin-2-amine is a heterocyclic organic compound with the molecular formula C5H3Br2FN2. This compound is part of the pyridine family, which is known for its aromatic ring structure containing nitrogen. The presence of bromine and fluorine atoms in the pyridine ring imparts unique chemical properties to this compound, making it valuable in various scientific and industrial applications .
Mechanism of Action
In the pharmaceutical industry, fluorine-containing compounds have been widely used due to their improved physical, biological, and environmental properties . About 10% of the total sales of pharmaceuticals currently used for medical treatment are drugs containing a fluorine atom . Over the past 50 years, many fluorinated medicinal and agrochemical candidates have been discovered, and the interest toward the development of fluorinated chemicals has been steadily increased .
Biochemical Analysis
Biochemical Properties
3,5-Dibromo-4-fluoropyridin-2-amine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with certain kinases, which are enzymes that modify other proteins by chemically adding phosphate groups to them. This interaction can lead to the activation or inhibition of these enzymes, thereby affecting various biochemical pathways .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can alter the signaling pathways that control cell growth and differentiation, leading to changes in gene expression patterns. This can result in either the promotion or inhibition of cell proliferation, depending on the context .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to the active sites of enzymes, either inhibiting or activating them. This compound can also influence gene expression by interacting with transcription factors, which are proteins that help turn specific genes on or off by binding to nearby DNA .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but can degrade over time, leading to a decrease in its biological activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal effects, while at higher doses, it can exhibit significant biological activity. High doses can also lead to toxic or adverse effects, highlighting the importance of dosage optimization in therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, it can affect the metabolism of nucleotides, which are the building blocks of DNA and RNA .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence its localization and accumulation, affecting its overall biological activity. The compound’s distribution can vary depending on the tissue type and the presence of specific transport mechanisms .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can influence its interactions with other biomolecules and its overall biological effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dibromo-4-fluoropyridin-2-amine typically involves the halogenation of pyridine derivatives. One common method is the bromination of 4-fluoropyridin-2-amine using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the temperature maintained at a low level to prevent over-bromination .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes using automated reactors. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products suitable for further applications .
Chemical Reactions Analysis
Types of Reactions
3,5-Dibromo-4-fluoropyridin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and alkoxide bases. Reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride (LiAlH4) are used under controlled conditions.
Coupling Reactions: Palladium catalysts and arylboronic acids are commonly used in Suzuki coupling reactions, with the reactions conducted under inert atmospheres.
Major Products Formed
Scientific Research Applications
3,5-Dibromo-4-fluoropyridin-2-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and is used in the development of new synthetic methodologies.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators due to its ability to interact with biological targets.
Medicine: It is investigated for its potential use in drug discovery, particularly in the development of anticancer and antimicrobial agents.
Comparison with Similar Compounds
Similar Compounds
- 3,5-Difluoro-2,4,6-triazidopyridine
- 5-Bromo-2-methylpyridin-3-amine
- 2-Amino-3-bromo-5-fluoropyridine
Uniqueness
3,5-Dibromo-4-fluoropyridin-2-amine is unique due to the presence of both bromine and fluorine atoms in the pyridine ring. This combination imparts distinct electronic and steric properties, making it more reactive and versatile in various chemical reactions compared to its analogues. Additionally, its ability to form stable complexes with metals and other organic molecules enhances its utility in catalysis and material science .
Properties
IUPAC Name |
3,5-dibromo-4-fluoropyridin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3Br2FN2/c6-2-1-10-5(9)3(7)4(2)8/h1H,(H2,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIBJWXWDOPATBK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=N1)N)Br)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3Br2FN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701292382 | |
Record name | 3,5-Dibromo-4-fluoro-2-pyridinamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701292382 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.90 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1820604-11-2 | |
Record name | 3,5-Dibromo-4-fluoro-2-pyridinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1820604-11-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,5-Dibromo-4-fluoro-2-pyridinamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701292382 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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